N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide
Description
N-[1-(Ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide is a synthetic small molecule featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 2-(3-methylphenoxy)acetamide moiety at the 6-position. The 3-methylphenoxy substituent contributes steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and half-life . While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., tetrahydroisoquinoline derivatives with acetamide substituents) have demonstrated activity as selective antagonists for receptors such as orexin-1 (OX1R) , suggesting possible therapeutic applications in neurological or metabolic disorders.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-27(24,25)22-11-5-7-16-13-17(9-10-19(16)22)21-20(23)14-26-18-8-4-6-15(2)12-18/h4,6,8-10,12-13H,3,5,7,11,14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBULLYAJLNRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide generally involves multiple steps:
Formation of the tetrahydroquinoline core: This often starts with the hydrogenation of quinoline under appropriate conditions to yield the tetrahydroquinoline intermediate.
Attachment of the ethanesulfonyl group: This can be achieved through sulfonylation using ethanesulfonyl chloride in the presence of a base, like pyridine, under controlled temperature.
Incorporation of the acetamide moiety: This typically involves an amidation reaction where a suitable acyl chloride is reacted with an amine group on the tetrahydroquinoline derivative.
Addition of the phenoxy group: Through etherification, 3-methylphenol is introduced to the structure using reagents like sodium hydride to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors for efficiency and safety. Catalysts and automated systems help in maintaining precise reaction conditions, optimizing yield and purity.
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation, especially at the quinoline ring, forming N-oxides.
Reduction: Possible reduction of the sulfonyl group to sulfide under strong reducing conditions.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly involving the 3-methyl group or phenoxy positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or mCPBA.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride for deprotonation followed by an electrophile for substitution.
Major Products Formed
Oxidation: N-oxides.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
The applications of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(3-methylphenoxy)acetamide span across several domains:
Chemistry: Used as a ligand in catalysis and as an intermediate for other complex molecules.
Biology: Studied for its potential binding affinity to certain protein targets.
Medicine: Investigated for its pharmacological properties, possibly as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action varies based on its application but primarily involves interaction with biological macromolecules:
Molecular Targets and Pathways: It might act by binding to specific enzymes, receptors, or ion channels, modulating their activity and resulting in therapeutic effects. The sulfonyl and acetamide groups can play crucial roles in these interactions through hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs from the evidence, highlighting substituent variations and their implications:
Key Comparative Insights
Substituent Effects on Receptor Selectivity The target compound’s ethanesulfonyl group distinguishes it from analogs with 3,4-dimethoxyphenylmethyl (e.g., 28a, 20) or furan-carbonyl (e.g., G502-0095) substituents at the 1-position. The 3-methylphenoxy substituent in the target compound differs from the 4-methoxyphenyl group in G502-0093. The methyl group at the 3-position may reduce steric hindrance compared to para-substituted analogs, possibly favoring interactions with hydrophobic receptor pockets .
Impact of Lipophilicity and Solubility Compounds with long alkyl chains (e.g., 28b, hexanamide) exhibit higher molecular weights (~647.8) and increased lipophilicity, which may limit aqueous solubility but enhance membrane permeability. In contrast, goxalapladib’s trifluoromethyl and naphthyridine moieties contribute to high molecular weight (718.80) and complexity, aligning with its clinical development for atherosclerosis .
Synthetic Accessibility The target compound’s synthesis likely involves sulfonylation of a tetrahydroquinoline precursor followed by acetamide coupling, analogous to methods in and (e.g., BOP-mediated amidation). However, the ethanesulfonyl group may require specialized reagents compared to the dimethoxyphenylmethyl or furan-carbonyl groups in analogs . Yields for structurally complex analogs (e.g., 20 in ) are often low (24%), suggesting challenges in scaling the target compound’s synthesis without optimization .
Research Findings and Implications
While direct pharmacological data for the target compound are absent, insights from analogs suggest:
- Potential Therapeutic Targets: Tetrahydroquinoline/isoquinoline derivatives with acetamide substituents frequently target neurotransmitter receptors (e.g., OX1R) or enzymes involved in lipid metabolism . The ethanesulfonyl group may confer selectivity for sulfonylurea receptors or kinases.
- Optimization Opportunities : Introducing polar groups (e.g., pyridine or piperazine) at the 7-position, as seen in , could enhance solubility without compromising affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
